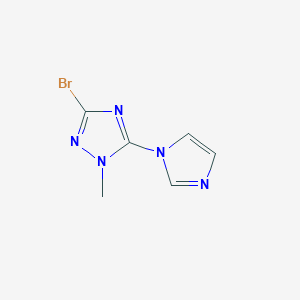
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a triazole ring, which is another type of five-membered ring containing two carbon atoms and three nitrogen atoms. The compound also has a bromine atom and a methyl group attached .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazole-containing compounds often involves the reaction of a suitable precursor with an imidazole ring . In the case of “this compound”, it could potentially be synthesized from a precursor such as 3-bromo-5-trifluoromethylaniline .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a triazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The triazole ring contains three nitrogen atoms and two carbon atoms.Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially involve the bromine atom, which is a good leaving group, or the imidazole and triazole rings, which are nucleophilic and can participate in various reactions .科学的研究の応用
Electron-Releasing and Attracting Properties
G. Barlin (1967) explored the kinetics of reactions involving bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, providing insights into the electron-releasing power of singly bound and the electron-attracting power of doubly bound nitrogen atoms in five-membered rings. This study highlights the reactivity differences among various brominated triazoles and their potential applications in designing compounds with specific electronic properties (Barlin, 1967).
Novel Antibacterial Agents
F. Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating the potential for safer antibiotic treatments. This research opens avenues for utilizing triazole derivatives in developing new antibacterial compounds with improved safety profiles (Reck et al., 2005).
Antimicrobial Activity Evaluation
N. Güzeldemirci and O. Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities. The study presents the synthesis route and the promising antimicrobial activities of these compounds, indicating their potential use in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Angiotensin II Antagonists
A series of triazoles and imidazo[1,2-b][1,2,4]triazoles were synthesized and evaluated as angiotensin II antagonists by W. Ashton et al. (1993) . Their work focused on compounds bearing various substituents, demonstrating the potential of these triazole derivatives in treating hypertension and related cardiovascular diseases (Ashton et al., 1993).
Thromboxane Synthetase Inhibitors
W. B. Wright et al. (1986) investigated imidazoles and triazoles as thromboxane synthetase inhibitors and antihypertensive agents. Their findings indicate that certain derivatives can inhibit thromboxane synthetase without affecting prostacyclin formation, offering insights into the development of cardiovascular drugs (Wright et al., 1986).
将来の方向性
特性
IUPAC Name |
3-bromo-5-imidazol-1-yl-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSSFWTWYPIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)

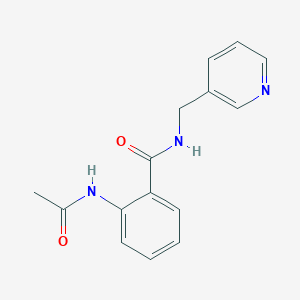
![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
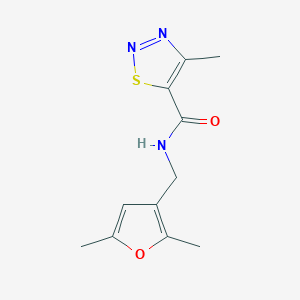
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)
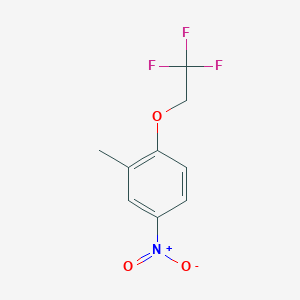

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)
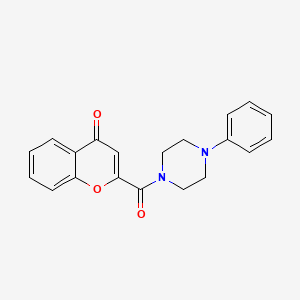
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)